2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide
Beschreibung
2-(4-Hydroxyphthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide is a synthetic compound featuring a phthalazine core substituted with a hydroxyl group at the 4-position and an acetamide moiety linked to a 3,4,5-trifluorophenyl group.
Eigenschaften
Molekularformel |
C16H10F3N3O2 |
|---|---|
Molekulargewicht |
333.26 g/mol |
IUPAC-Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H10F3N3O2/c17-11-5-8(6-12(18)15(11)19)20-14(23)7-13-9-3-1-2-4-10(9)16(24)22-21-13/h1-6H,7H2,(H,20,23)(H,22,24) |
InChI-Schlüssel |
YOOGFOBSAVFQCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC(=C(C(=C3)F)F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
2-(4-Hydroxyphthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxicity, and other relevant pharmacological effects.
- Chemical Formula : C14H10F3N3O2
- Molecular Weight : 307.24 g/mol
- IUPAC Name : 2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide
Enzyme Inhibition
Research has indicated that compounds with similar structures can exhibit significant inhibitory effects on various enzymes. For instance, studies on related phthalazine derivatives have shown promising results in inhibiting tyrosinase, an enzyme crucial for melanin production. The inhibition potency is often measured using IC50 values (the concentration required to inhibit 50% of the enzyme activity).
| Compound | IC50 Value (μM) | Target Enzyme |
|---|---|---|
| Compound A | 0.51 ± 0.00 | Tyrosinase |
| Compound B | 144.06 ± 3.10 | Tyrosinase |
| 2-(4-Hydroxyphthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide | TBD | TBD |
The specific IC50 value for 2-(4-hydroxyphthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide remains to be determined through experimental assays.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving similar compounds, cytotoxic effects were evaluated on various cancer cell lines. The viability of cells was typically assessed using MTT assays or similar methods.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 60 |
For the compound , preliminary studies may indicate low cytotoxicity at lower concentrations (e.g., <5 μM), suggesting a favorable safety profile.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study on a related phthalazine derivative showed that modifications in the phenyl ring significantly affected tyrosinase inhibition potency. The introduction of hydroxyl groups enhanced inhibitory activity compared to methoxy substitutions .
- Cell-Based Assays : In B16F10 melanoma cells treated with various phthalazine derivatives, compounds demonstrated varying degrees of cytotoxicity and melanin inhibition. The most potent inhibitors showed minimal cytotoxic effects at concentrations below 10 μM .
- Structure-Activity Relationship (SAR) : Analysis of structural modifications revealed that substituents on the phenyl ring play a critical role in biological activity. Hydroxyl groups generally enhance interaction with target enzymes compared to halogenated or methoxylated groups .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Acetamide Derivatives
The trifluorophenyl group in the target compound distinguishes it from analogs with methoxy, thioxo, or heterocyclic substituents. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4,5-trifluorophenyl group (target) is strongly electron-withdrawing, which may enhance metabolic stability and binding affinity to hydrophobic pockets compared to electron-donating groups like the 3,4,5-trimethoxyphenyl in compound 25 () .
- Hydrogen-Bonding Capacity: The 4-hydroxyphthalazin group in the target compound provides hydrogen-bond donors/acceptors absent in non-hydroxylated analogs (e.g., ’s benzothiazole derivatives). This could enhance solubility or target interactions compared to purely hydrophobic scaffolds .
Pharmacological Implications
- Patented Analogs: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () and the quinazolinone derivative in demonstrate the therapeutic relevance of fluorinated acetamides in oncology and enzyme inhibition . The trifluorophenyl group’s metabolic stability and bioavailability, as seen in , may position the target compound as a candidate for further drug development .
Data Tables for Comparative Analysis
Table 1: Substituent and Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
